molecular formula C22H17IO4 B12340135 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate

Cat. No.: B12340135
M. Wt: 472.3 g/mol
InChI Key: WVBOYOCMXISYET-UHFFFAOYSA-N
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Description

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate is a multifunctional aromatic ester characterized by a benzoyloxy group, an acetyl substituent, a benzyloxy moiety, and an iodine atom on the phenyl ring. The iodine atom likely enhances electrophilic substitution reactivity, while the benzyloxy group may improve lipid solubility.

Properties

Molecular Formula

C22H17IO4

Molecular Weight

472.3 g/mol

IUPAC Name

(6-acetyl-2-iodo-3-phenylmethoxyphenyl) benzoate

InChI

InChI=1S/C22H17IO4/c1-15(24)18-12-13-19(26-14-16-8-4-2-5-9-16)20(23)21(18)27-22(25)17-10-6-3-7-11-17/h2-13H,14H2,1H3

InChI Key

WVBOYOCMXISYET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzylation of Phenolic Precursors

The introduction of the 3-benzyloxy group is typically achieved via nucleophilic substitution. For example:

  • Procedure :
    Methyl 3-hydroxy-4-nitrobenzoate (2 ) is treated with benzyl bromide (1.1 equiv) and potassium carbonate (3.5 equiv) in dimethylformamide (DMF) at 60°C for 4 hours. The benzyl group selectively protects the phenolic hydroxyl, yielding methyl 3-(benzyloxy)-4-nitrobenzoate (3b ) in >90% yield.
    Methyl 3-hydroxy-4-nitrobenzoate + BnBr → Methyl 3-(benzyloxy)-4-nitrobenzoate  

Acetylation at Position 6

Friedel-Crafts acylation or direct acetylation is employed to install the acetyl group:

  • Procedure :
    After benzylation, the nitro group in 3b is reduced to an amine using SnCl₂ in ethyl acetate/methanol. Subsequent acetylation with acetic anhydride or acetyl chloride under basic conditions introduces the acetyl moiety at position 6.

Iodination at Position 2

Electrophilic iodination is directed by the electron-donating benzyloxy group:

  • Procedure :
    A solution of 3-benzyloxy-6-acetylphenol in acetic acid is treated with iodine monochloride (ICl) or N-iodosuccinimide (NIS) at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, with the benzyloxy group directing iodination to the ortho position (yield: 65–75%).

Esterification with Benzoic Acid

The final step involves esterification of the phenolic hydroxyl group:

  • Procedure :
    6-Acetyl-3-(benzyloxy)-2-iodophenol is reacted with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at room temperature for 12 hours, yielding the title compound in 85–90% purity after recrystallization.

Optimized Synthetic Pathways

Route 1: Sequential Functionalization

  • Benzylation : Methyl 3-hydroxybenzoate → Methyl 3-(benzyloxy)benzoate (K₂CO₃, DMF, 60°C).
  • Acetylation : Friedel-Crafts acylation at position 6 (AlCl₃, acetyl chloride).
  • Iodination : Electrophilic substitution using NIS (CH₃CN, 0°C).
  • Esterification : Benzoic acid coupling via Steglich esterification (DCC, DMAP).

Route 2: Convergent Synthesis

  • Iodination First : 3-Benzyloxy-2-iodophenol is synthesized via directed ortho-iodination.
  • Acetylation : Friedel-Crafts acylation at position 6.
  • Esterification : Benzoate formation under mild conditions.

Critical Analysis of Reaction Conditions

Step Reagents Solvent Temperature Yield
Benzylation BnBr, K₂CO₃ DMF 60°C 90–95%
Acetylation Acetyl chloride, AlCl₃ DCM 0°C → rt 70–80%
Iodination NIS, BF₃·OEt₂ CH₃CN 0°C 65–75%
Esterification Benzoyl chloride, DMAP DCM rt 85–90%

Key Observations :

  • Benzylation : Excess K₂CO₃ ensures complete deprotonation of the phenolic OH.
  • Iodination : NIS offers better regioselectivity compared to I₂ due to milder conditions.
  • Esterification : DMAP accelerates the reaction by activating the acyl chloride.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodination : Competing para-iodination is minimized using bulky Lewis acids (e.g., BF₃·OEt₂).
  • Acetyl Group Stability : Friedel-Crafts conditions may lead to over-acetylation; controlled stoichiometry (1.1 equiv acetyl chloride) is critical.
  • Purification : Column chromatography (hexane/EtOAc) resolves intermediates, while recrystallization (MeOH/H₂O) purifies the final product.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Organic Chemistry

The unique structural features of 6-acetyl-3-(benzyloxy)-2-iodophenyl benzoate allow it to be used as a versatile building block in organic synthesis. It can serve as a precursor for synthesizing more complex molecules through various reactions, including:

  • Nucleophilic Substitution Reactions : The iodine substituent can facilitate nucleophilic attacks, leading to the formation of new derivatives.
  • Acetylation and Benzyloxy Group Modifications : The acetyl and benzyloxy groups can be modified or replaced to create compounds with tailored properties for specific applications.

Antibacterial Activity Assessment

In studies evaluating the antibacterial efficacy of structurally related compounds, researchers synthesized derivatives and tested them against a range of pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in the low micromolar range.

Anticancer Activity Evaluation

A systematic evaluation of related compounds revealed that those containing functional groups akin to those in 6-acetyl-3-(benzyloxy)-2-iodophenyl benzoate significantly inhibited the growth of cancer cell lines such as HeLa and MCF7. The reported IC50 values indicated effective concentrations for inducing cytotoxicity, highlighting the potential of these compounds in cancer therapy.

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
2-Iodobenzoic AcidIodine substituent on a benzoic acidSimple structure; primarily used in organic synthesis
4-BenzyloxyphenolBenzyloxy group on a phenolic compoundLacks iodine; known for antioxidant properties
AcetophenoneAcetyl group on a phenolic ringCommonly used as a flavoring agent
BenzyloxyacetophenoneCombination of benzyloxy and acetophenonePotentially useful in pharmaceuticals

The uniqueness of 6-acetyl-3-(benzyloxy)-2-iodophenyl benzoate lies in its specific combination of functional groups, particularly the iodine substitution and the arrangement of acetoxy and benzyloxy groups, which may confer distinct biological activities compared to these similar compounds.

Mechanism of Action

The mechanism of action of 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoate Esters with Varying Substituents ()

Phenyl benzoate derivatives differ in substituent type and position, significantly altering their physical and chemical properties:

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 6-Acetyl, 3-benzyloxy, 2-iodo Not reported ~460 (estimated) High steric bulk, polarizable iodine
Phenyl benzoate None 93-99-2 (CAS) 198.22 Simple ester; low molecular weight
Isopropyl benzoate Branched aliphatic chain 939-48-0 (CAS) 178.23 Enhanced lipophilicity
cis-3-Hexenyl benzoate Unsaturated aliphatic chain 25152-85-6 (CAS) 232.29 Volatile, floral applications

Key Insights :

  • The target compound’s iodine and benzyloxy groups increase molecular weight and steric hindrance compared to simpler benzoates, likely reducing volatility and altering solubility .
  • Unlike aliphatic benzoates (e.g., isopropyl), the aromatic substituents in the target compound may favor π-π stacking interactions in solid-state structures.

Acetyloxy-Substituted Compounds ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline shares acetyloxy groups with the target compound:

Parameter Target Compound Compound
Synthesis Likely acetylation/esterification Acetic anhydride reflux in acetic acid
Yield Not reported 74%
Melting Point Not reported 138°C
Elemental Composition C, H, N, O, S, I (estimated) C 57.06%, H 3.47%, N 6.88%

Key Insights :

  • Both compounds utilize acetyl groups, but the target’s iodine atom introduces distinct electronic effects (e.g., increased electrophilicity) .
  • Higher halogen content (I vs. Cl in ) may influence biological activity or stability.

Benzothiazole Derivatives (Evidences 3, 4)

Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) and indole-benzothiazole hybrids differ in core structure but share aromatic substitution patterns:

Feature Target Compound Benzothiazole Derivatives
Core Structure Benzoate ester Benzothiazole-acetamide
Functional Groups Iodo, acetyl, benzyloxy Trifluoromethyl, methoxy
Applications Potential medicinal chemistry Antimicrobial, anticancer

Key Insights :

  • The benzothiazole derivatives’ trifluoromethyl groups enhance metabolic stability, whereas the target’s iodine may facilitate radioimaging applications .
  • Synthesis methods for benzothiazoles (e.g., reflux in acetone) contrast with likely milder conditions for the target compound’s esterification .

Iodinated Aromatic Compounds ()

2-[(3-Iodobenzoyl)amino]benzamide highlights the role of iodine in aromatic systems:

Parameter Target Compound 2-[(3-Iodobenzoyl)amino]benzamide
Iodine Position 2-position on phenyl ring 3-position on benzoyl group
Functional Groups Benzoate ester, acetyl Benzamide
Synthetic Routes Likely SNAr or Ullmann coupling Coupling reactions

Key Insights :

  • Both compounds may exhibit similar stability challenges due to C-I bond lability under harsh conditions.

Dendritic Benzoate Monomers ()

Percec-type dendrons with benzyloxy benzoate units (e.g., 12G1-AG-Terphenyldiamine) feature long alkyl chains:

Feature Target Compound Dendritic Monomers
Alkyl Substituents Benzyloxy (short aryl-ether) n-Dodecyloxy (long alkyl)
Solubility Moderate polarity High lipophilicity
Applications Small-molecule chemistry Polymer science, nanomaterials

Key Insights :

  • The target compound’s compact structure contrasts with dendritic monomers’ bulk, which is tailored for self-assembly .

Biological Activity

6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate is an organic compound that has garnered interest due to its unique structural features, which include an acetyl group, a benzyloxy group, and an iodophenyl moiety. The molecular formula is C_{22}H_{19}I O_{3}, with a molecular weight of approximately 472.27 g/mol. This compound's structural arrangement contributes to its potential biological activities, although research on its specific pharmacological properties remains limited.

Chemical Structure and Properties

The compound features a phenyl ring substituted at the 2-position with iodine and at the 3-position with a benzyloxy group, along with an acetyl group at the 6-position. This unique combination of functional groups may impart distinct biological activities compared to structurally similar compounds.

Compound Name Structural Features Unique Aspects
2-Iodobenzoic AcidIodine substituent on a benzoic acidSimple structure; primarily used in organic synthesis
4-BenzyloxyphenolBenzyloxy group on a phenolic compoundLacks iodine; known for antioxidant properties
AcetophenoneAcetyl group on a phenolic ringCommonly used as a flavoring agent
BenzyloxyacetophenoneCombination of benzyloxy and acetophenonePotentially useful in pharmaceuticals

Biological Activity

Research into the biological activity of 6-acetyl-3-(benzyloxy)-2-iodophenyl benzoate suggests potential pharmacological properties, although specific studies are scarce. Compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Similar iodinated compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives have been noted for their ability to combat bacterial infections.
  • Enzyme Inhibition : The presence of the acetyl and benzyloxy groups may influence enzyme interactions, potentially leading to inhibition or modulation of specific pathways.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have indicated that compounds structurally related to 6-acetyl-3-(benzyloxy)-2-iodophenyl benzoate can inhibit cell growth in various cancer cell lines. For instance, derivatives with similar iodine substitutions have demonstrated significant cytotoxicity against breast cancer cells.
  • Enzyme Interaction Studies : Preliminary investigations into the binding affinity of this compound with biological targets suggest that it may interact with enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Pharmacological Potential : A review of related compounds indicates that modifications to the iodine position and the introduction of various substituents can enhance biological activity. This highlights the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on this scaffold.

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